molecular formula C23H28N4O2S B2678158 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide CAS No. 1261004-82-3

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide

Cat. No.: B2678158
CAS No.: 1261004-82-3
M. Wt: 424.56
InChI Key: NEWJXDYWJMQBJV-UHFFFAOYSA-N
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Description

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrrolo[3,2-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings

Preparation Methods

The synthesis of 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide involves multiple steps, typically starting with the preparation of the pyrrolo[3,2-d]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as pyrrole derivatives and pyrimidine precursors. The introduction of the butyl and phenyl groups can be accomplished through alkylation and arylation reactions, respectively. The final step involves the formation of the thioether linkage and the attachment of the cyclopentylacetamide moiety.

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient and reproducible synthesis.

Chemical Reactions Analysis

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles such as amines or thiols.

The major products formed from these reactions will depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups present in the compound.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly those containing heterocyclic structures.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Due to its potential biological activity, this compound could be investigated for its therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: The compound’s chemical properties may make it useful in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests that it could act as an inhibitor or modulator of certain biological pathways, potentially affecting processes such as cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar compounds to 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide include other pyrrolo[3,2-d]pyrimidine derivatives, such as:

    Pemetrexed: A chemotherapy drug that inhibits folate-dependent enzymes.

    Raltitrexed: Another chemotherapy agent that targets thymidylate synthase.

    Lapatinib: A tyrosine kinase inhibitor used in cancer treatment.

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties compared to these other compounds.

Properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-2-3-13-27-22(29)21-20(18(14-24-21)16-9-5-4-6-10-16)26-23(27)30-15-19(28)25-17-11-7-8-12-17/h4-6,9-10,14,17,24H,2-3,7-8,11-13,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWJXDYWJMQBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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